molecular formula C14H19NO2 B1597256 4-(Heptyloxy)phenyl isocyanate CAS No. 55792-37-5

4-(Heptyloxy)phenyl isocyanate

Cat. No.: B1597256
CAS No.: 55792-37-5
M. Wt: 233.31 g/mol
InChI Key: KJMZSDMQWFWLCX-UHFFFAOYSA-N
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Description

Significance of Isocyanate Functional Groups in Contemporary Chemistry

The isocyanate group (–N=C=O) is a highly reactive functional group that serves as a cornerstone in modern organic and polymer chemistry. youtube.comdoxuchem.com Its electrophilic carbon atom readily reacts with a wide array of nucleophiles, making it a versatile tool for chemical synthesis. wikipedia.orgnih.gov

Isocyanates are pivotal intermediates in numerous organic transformations. beilstein-journals.org Their reactions with alcohols, amines, and water yield carbamates (urethanes), ureas, and amines, respectively. wikipedia.orgchemeurope.com These reactions are fundamental to the construction of a vast range of organic molecules. rsc.org For instance, the Curtius, Hofmann, and Lossen rearrangements all proceed through an isocyanate intermediate to convert carboxylic acids or their derivatives into primary amines. chemeurope.comwikipedia.orgmasterorganicchemistry.com These classic name reactions underscore the importance of isocyanates in accessing amine functionalities, which are prevalent in pharmaceuticals and other biologically active compounds. tcichemicals.comchemistrysteps.com

The industrial significance of isocyanates is most prominently demonstrated in the production of polyurethanes. epa.govcepe.org These versatile polymers are formed through the reaction of diisocyanates with polyols. chemeurope.com The global market for diisocyanates is substantial, with methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI) being the most produced. wikipedia.orgchemeurope.com Polyurethanes are ubiquitous in modern life, finding applications as flexible and rigid foams, coatings, adhesives, sealants, and elastomers. doxuchem.comwikipedia.orgiso-elektra.de Their properties can be finely tuned by varying the structure of the isocyanate and polyol monomers, leading to materials with exceptional durability, flexibility, and resistance. pflaumer.com

Overview of Aromatic Isocyanates in Medicinal Chemistry and Materials Science

Aromatic isocyanates, where the -NCO group is attached to an aromatic ring, are a particularly important subclass. tri-iso.com They are generally more reactive than their aliphatic counterparts due to the electronic effects of the aromatic ring. aidic.it This enhanced reactivity makes them valuable in applications requiring rapid curing or reaction rates. pflaumer.com

4-(Heptyloxy)phenyl isocyanate possesses a unique combination of structural features. The aromatic ring and the isocyanate group provide a rigid and reactive core, while the long, flexible heptyloxy chain (a seven-carbon alkyl chain attached via an ether linkage) imparts significant lipophilicity. This dual character influences its solubility, reactivity, and interactions with other molecules. The presence of the electron-donating heptyloxy group at the para position can modulate the reactivity of the isocyanate group. rsc.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
CAS Number 55792-37-5
Appearance Not specified in provided results
Melting Point Not specified in provided results
Boiling Point Not specified in provided results
SMILES CCCCCCCOC1=CC=C(C=C1)N=C=O
InChIKey KJMZSDMQWFWLCX-UHFFFAOYSA-N

Data sourced from

Research involving this compound has primarily focused on its application as a synthon in medicinal chemistry and materials science. In medicinal chemistry, it serves as a precursor for the synthesis of biologically active molecules. The heptyloxy group can enhance the lipophilicity of a drug candidate, potentially improving its membrane permeability and pharmacokinetic profile.

In materials science, the compound is utilized in the development of novel polymers and liquid crystals. smolecule.com The long alkyl chain is conducive to the formation of ordered structures, such as those found in liquid crystalline phases. Its reactive isocyanate group allows for its incorporation into polyurethane or polyurea backbones, creating materials with tailored properties.

Historical Context of Isocyanate Chemistry Relevant to Aromatic Derivatives

The history of isocyanate chemistry dates back to the mid-19th century. In 1848, Charles-Adolphe Wurtz first synthesized isocyanates. aidic.itpoliuretanos.net However, they remained largely a scientific curiosity until Otto Bayer's discovery of the polyaddition reaction between diisocyanates and diols in 1937, which paved the way for the development of polyurethanes. aidic.itimenpol.com

The synthesis of aromatic isocyanates has been a key area of development. The primary industrial method for their production is the phosgenation of the corresponding primary amines. doxuchem.comwikipedia.orgwikipedia.org This process, while efficient, involves the use of highly toxic phosgene (B1210022), prompting research into alternative, greener synthetic routes. beilstein-journals.org Rearrangement reactions like the Hofmann, Curtius, and Lossen rearrangements have long been used in the laboratory for the synthesis of isocyanates, including aromatic derivatives, from carboxylic acids and their derivatives. chemeurope.comwikipedia.org These methods provide valuable alternatives to phosgenation, particularly in academic and small-scale industrial settings. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-heptoxy-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-3-4-5-6-11-17-14-9-7-13(8-10-14)15-12-16/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMZSDMQWFWLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369882
Record name 4-(Heptyloxy)phenyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55792-37-5
Record name 4-(Heptyloxy)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Heptyloxy)phenyl isocyanate
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Advanced Synthetic Methodologies for 4 Heptyloxy Phenyl Isocyanate

Phosgenation Routes and Safer Alternatives for Isocyanate Synthesis

The industrial production of isocyanates has historically been dominated by the use of phosgene (B1210022) (COCl₂). acs.orgnih.gov However, due to the extreme toxicity of phosgene, significant research has been dedicated to developing safer, "phosgene-free" routes. acs.orgemergenresearch.com These alternative pathways often leverage rearrangement reactions or utilize less hazardous carbonyl sources like carbon dioxide. chemistryviews.orgionike.com

The most established method for producing aryl isocyanates like 4-(heptyloxy)phenyl isocyanate is the reaction of the corresponding primary amine, 4-(heptyloxy)aniline, with phosgene. sabtechmachine.comresearchgate.net Triphosgene, a solid, crystalline compound, is often used in laboratory settings as a safer and more convenient substitute for gaseous phosgene. nih.govchemicalforums.comnih.gov

The phosgenation of an amine is typically a two-step process involving a "cold phosgenation" followed by a "hot phosgenation" step. sabtechmachine.com The reaction is conducted in an inert solvent, such as o-dichlorobenzene or toluene (B28343). sabtechmachine.com

First, the amine is reacted with phosgene at low temperatures (0–70°C) to form an N-arylcarbamoyl chloride intermediate. sabtechmachine.comnih.gov This is followed by heating the mixture to a higher temperature (80–200°C) to eliminate hydrogen chloride (HCl) and form the final isocyanate product. sabtechmachine.com

Control of the reaction environment is critical. Anhydrous (water-free) conditions must be strictly maintained throughout the process. Phosgene reacts readily with water to produce hydrochloric acid and carbon dioxide, while the isocyanate product can react with water to form an unstable carbamic acid, which decomposes to the original amine, or can react with another isocyanate molecule to form an undesired urea (B33335) byproduct.

Table 1: Typical Reaction Conditions for Phosgenation of 4-(heptyloxy)aniline
ParameterConditionPurposeReference
Starting Material4-(heptyloxy)anilineSource of the aryl amine group. sabtechmachine.com
Phosgenating AgentPhosgene (COCl₂) or TriphosgeneSource of the carbonyl group for isocyanate formation. sabtechmachine.comnih.gov
SolventInert aromatic solvents (e.g., o-dichlorobenzene, toluene)To dissolve reactants and facilitate the reaction. sabtechmachine.com
TemperatureTwo-stage: Cold (0-70°C) then Hot (80-200°C)Initial reaction to form carbamoyl (B1232498) chloride, followed by thermal elimination to form the isocyanate. sabtechmachine.com
AtmosphereAnhydrous (dry)To prevent unwanted side reactions of phosgene and the isocyanate product with water. sabtechmachine.com
Base (for Triphosgene)Tertiary amines (e.g., pyridine, triethylamine)To neutralize the HCl byproduct generated during the reaction. chemicalforums.comorgsyn.org

The formation of the isocyanate group via phosgenation proceeds through a well-defined mechanism:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 4-(heptyloxy)aniline attacks the electrophilic carbon atom of phosgene. doubtnut.com

Intermediate Formation : This initial attack forms a tetrahedral intermediate, which then eliminates a chloride ion to yield a protonated carbamoyl chloride.

Deprotonation : A base (or another amine molecule) removes a proton from the nitrogen atom, resulting in the formation of the neutral 4-(heptyloxy)phenylcarbamoyl chloride intermediate. sabtechmachine.com

Thermal Elimination : Upon heating, this carbamoyl chloride eliminates a molecule of hydrogen chloride (HCl) to yield the final product, this compound. sabtechmachine.com

The significant health, safety, and environmental risks associated with phosgene have driven the development of alternative synthetic methods. acs.orgemergenresearch.com These non-phosgene routes offer several benefits but also come with their own set of challenges. emergenresearch.comcore.ac.uk

Table 2: Comparison of Phosgene vs. Phosgene-Free Isocyanate Synthesis
AspectPhosgene RoutesPhosgene-Free RoutesReference
Advantages Well-established, rapid reactions, high yields, cost-effective for large scale.Avoids highly toxic phosgene, eliminates corrosive HCl byproduct, greener chemistry, may use renewable feedstocks (CO₂), can have milder conditions. acs.orgemergenresearch.comnih.govtandfonline.com
Disadvantages Extreme toxicity of phosgene, hazardous HCl byproduct, energy-intensive, safety concerns.Often require catalysts, may involve more expensive reagents, can have slower reaction rates or lower yields, some methods are not suitable for large-scale production. emergenresearch.comcore.ac.uk

Using carbon dioxide as a C1 building block is an attractive green chemistry alternative to phosgene. chemistryviews.orgosti.gov This approach aligns with goals of carbon capture and utilization. The general strategy involves the reaction of an amine with CO₂ to form a carbamate (B1207046), which is then converted to the isocyanate. ionike.com One pathway involves reacting the arylamine with CO₂ to generate a carbamic acid intermediate, which is then dehydrated to give the desired isocyanate. chemistryviews.org This method is advantageous as it uses an abundant, non-toxic, and renewable carbon source. ionike.com

Several classic organic reactions, known as rearrangement pathways, provide phosgene-free routes to isocyanates. In each of these reactions, an intermediate is formed which rearranges to produce the isocyanate. masterorganicchemistry.com

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. wikipedia.orgnih.gov The acyl azide precursor is typically synthesized from a carboxylic acid. nih.gov This method is known for its tolerance of a wide variety of functional groups and proceeds with retention of the R-group's configuration. wikipedia.orgnih.gov For the synthesis of this compound, the starting material would be 4-(heptyloxy)benzoic acid.

Hofmann Rearrangement : The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgresearchgate.net The reaction is carried out by treating the primary amide with bromine or another halogen in a basic solution. wikipedia.orgchemistrysteps.com While the isocyanate is often hydrolyzed in situ to the amine, it can be trapped by nucleophiles under certain conditions. wikipedia.org The starting material for this route would be 4-(heptyloxy)benzamide.

Lossen Rearrangement : This pathway involves the conversion of a hydroxamic acid or its derivatives (such as O-acyl hydroxamates) into an isocyanate. wikipedia.orgunacademy.com The reaction is typically promoted by a base or by heating. slideshare.netlscollege.ac.in The Lossen rearrangement is advantageous because it can proceed under mild, neutral conditions, avoiding the need for strong bases or high heat. slideshare.net The synthesis would begin with 4-(heptyloxy)benzohydroxamic acid.

Table 3: Summary of Rearrangement Pathways to Isocyanates
RearrangementStarting Material PrecursorKey IntermediateByproductsReference
CurtiusCarboxylic Acid (forms acyl azide)Acyl azideN₂ wikipedia.orgnih.gov
HofmannPrimary AmideN-bromoamideNaBr, H₂O wikipedia.org
LossenHydroxamic AcidO-acylated hydroxamic acidCarboxylate anion wikipedia.orglscollege.ac.in

Advantages and Disadvantages of Phosgene-Free Routes

Synthesis from 4-n-Heptyloxybenzoic Acid via Curtius Rearrangement

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.gov This thermal decomposition of an acyl azide proceeds with the loss of nitrogen gas and the migration of the R-group to yield the corresponding isocyanate. wikipedia.org The reaction is known for its high yields and the retention of stereochemistry at the migrating carbon center. nih.gov

The initial and crucial step in the Curtius rearrangement is the formation of the acyl azide from the corresponding carboxylic acid, in this case, 4-n-heptyloxybenzoic acid. There are several established methods to achieve this transformation:

From Acyl Chlorides : A traditional two-step approach involves first converting the carboxylic acid to its more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-n-heptyloxybenzoyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), to produce the 4-n-heptyloxybenzoyl azide intermediate. nih.govwikipedia.org

From Acyl Hydrazides : Another classic route begins with the conversion of an ester of 4-n-heptyloxybenzoic acid to the corresponding acyl hydrazide by reacting it with hydrazine (B178648) (N₂H₄). The acyl hydrazide is then treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a mineral acid, to form the acyl azide. nih.govwikipedia.org

One-Pot Procedures with Diphenylphosphoryl Azide (DPPA) : Modern methodologies often favor a one-pot synthesis directly from the carboxylic acid, which avoids the isolation of potentially explosive acyl azide intermediates. nih.gov Diphenylphosphoryl azide (DPPA) is a common reagent for this purpose. In this procedure, 4-n-heptyloxybenzoic acid is reacted with DPPA in the presence of a base, such as triethylamine (B128534) (Et₃N), in an inert solvent. This forms a mixed anhydride (B1165640) that subsequently reacts with the azide to generate the acyl azide in situ. nih.gov

PrecursorReagentsIntermediate
4-n-Heptyloxybenzoic Acid1. SOCl₂ or (COCl)₂ 2. NaN₃ or TMSN₃4-n-Heptyloxybenzoyl azide
Methyl 4-n-heptyloxybenzoate1. N₂H₄ 2. NaNO₂/HCl4-n-Heptyloxybenzoyl azide
4-n-Heptyloxybenzoic AcidDPPA, Et₃N4-n-Heptyloxybenzoyl azide (in situ)

This table provides an interactive overview of the common methods for the formation of the acyl azide intermediate from 4-n-heptyloxybenzoic acid.

Once the acyl azide is formed, it undergoes thermal decomposition to yield this compound. The efficiency and yield of this rearrangement are highly dependent on the reaction conditions.

Temperature : The thermal rearrangement of the acyl azide to the isocyanate is the key step. The temperature required for this decomposition can be significantly reduced by using catalysts. For instance, the use of Lewis acids like boron trifluoride or boron trichloride (B1173362) can lower the decomposition temperature by approximately 100°C, leading to higher yields of the isocyanate. wikipedia.org

Solvent : The choice of solvent is critical. The reaction is typically carried out in inert, anhydrous solvents such as toluene, benzene (B151609), or tetrahydrofuran (B95107) (THF) to prevent the highly reactive isocyanate product from undergoing side reactions, particularly hydrolysis.

Catalysis : As mentioned, Lewis acids can catalyze the rearrangement. This is achieved through coordination to the acyl oxygen atom, which facilitates the migration of the aryl group. wikipedia.org

Yield : The Curtius rearrangement is generally a high-yielding reaction. With optimized conditions, the conversion of 4-n-heptyloxybenzoic acid to this compound can be expected to proceed with good to excellent yields.

ParameterConditionRationale
Temperature Elevated (can be reduced with catalyst)To induce thermal decomposition of the acyl azide.
Solvent Anhydrous, inert (e.g., toluene)To prevent side reactions of the isocyanate product.
Catalyst Lewis acids (e.g., BF₃, BCl₃)To lower the decomposition temperature and improve yield. wikipedia.org
Yield Generally highThe reaction is known for its efficiency.

This interactive table outlines the optimized reaction parameters for the Curtius rearrangement of 4-n-heptyloxybenzoyl azide.

Emerging Synthetic Approaches for Isocyanates

Beyond the well-established Curtius rearrangement, newer technologies are being applied to the synthesis of isocyanates to improve safety, efficiency, and scalability.

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch, offers significant advantages for isocyanate synthesis. rsc.org This is particularly true for reactions involving hazardous intermediates like acyl azides. google.com

In a flow process, the acyl azide can be generated and immediately converted to the isocyanate in a subsequent heated reaction zone. thieme-connect.comacs.org This "just-in-time" generation and consumption of the hazardous intermediate drastically improves the safety of the process by minimizing the amount of explosive material present at any given moment. google.comthieme-connect.com This methodology has been successfully applied to the Curtius rearrangement, making it a safer and more scalable approach for the industrial production of isocyanates. thieme-connect.com

An alternative to the Curtius rearrangement is the Staudinger–Aza-Wittig reaction. This reaction involves the treatment of an azide with a phosphine (B1218219) to form an iminophosphorane, which can then react with carbon dioxide to produce an isocyanate. beilstein-journals.orgnih.gov

Microwave irradiation has been shown to significantly accelerate this process. beilstein-journals.orgnih.gov A protocol using a polymer-bound diphenylphosphine (B32561) under a CO₂ atmosphere has been optimized for the synthesis of isocyanates. beilstein-journals.orgnih.gov The use of microwave heating can dramatically reduce reaction times and improve yields. For example, the conversion of benzyl (B1604629) azide to benzyl isocyanate showed complete conversion in toluene at 70°C under microwave irradiation. beilstein-journals.org This efficient and rapid method presents a promising alternative for the synthesis of a variety of isocyanates, including this compound.

Purification and Isolation Techniques for High-Purity this compound

The high reactivity of the isocyanate functional group necessitates careful purification techniques to obtain a high-purity product. Isocyanates are susceptible to hydrolysis and can react with various nucleophiles.

The primary method for the purification of isocyanates is vacuum distillation. researchgate.net This technique allows for the separation of the desired isocyanate from less volatile impurities and polymeric byproducts at a reduced temperature, which minimizes thermal degradation of the product. google.com

Thin-layer chromatography (TLC) is generally not a suitable method for assessing the purity of isocyanates due to their high reactivity and potential for decomposition on the stationary phase. researchgate.net Spectroscopic methods are more appropriate for characterization. For instance, the presence of the isocyanate group can be confirmed by a sharp peak at approximately 2270 cm⁻¹ in the infrared (IR) spectrum. In ¹³C NMR spectroscopy, the carbonyl carbon of the isocyanate group typically appears around 120–125 ppm.

For the removal of specific impurities, other techniques may be employed. For example, if the crude product contains coloring impurities, it can be treated with specific agents at elevated temperatures to convert these impurities into non-volatile tars, which can then be separated by distillation. google.com

Reaction Mechanisms and Reactivity Studies of 4 Heptyloxy Phenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

Nucleophilic addition is the characteristic reaction of isocyanates. When a nucleophile attacks the central carbon of the isocyanate, the N=C double bond breaks, and the nucleophile forms a new bond with the carbon. A subsequent proton transfer, typically from the nucleophile to the nitrogen atom, results in the final, stable addition product. This general mechanism is the foundation for the formation of both carbamates and ureas.

The reaction between an isocyanate and an alcohol yields a carbamate (B1207046), also known as a urethane (B1682113). This reaction is of immense industrial importance as it forms the basis of polyurethane chemistry. For 4-(heptyloxy)phenyl isocyanate, the reaction with an alcohol (R'-OH) proceeds via the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbon atom.

The formation of urethanes can be significantly accelerated by catalysts. While the reaction can proceed without a catalyst, the rate is often slow. Tertiary amines and organometallic compounds, particularly those containing tin, are common catalysts. Nitrogen-containing catalysts, such as tertiary amines, are widely employed in polyurethane production. nih.gov

The mechanism of amine catalysis is a subject of ongoing study, but it is generally accepted that the catalyst can activate either the isocyanate or the alcohol, or both. One proposed mechanism involves the formation of a complex between the tertiary amine and the alcohol through hydrogen bonding. This complexation increases the nucleophilicity of the alcohol's oxygen atom, making it more reactive towards the isocyanate. Another proposed pathway suggests that the amine catalyst directly interacts with the isocyanate, polarizing the N=C=O group and increasing the electrophilicity of the carbon atom. ebrary.net

Computational studies on model systems, such as the reaction of phenyl isocyanate with methanol, have shown that the presence of nitrogen-containing catalysts can significantly lower the activation energy barrier of the reaction by over 100 kJ/mol, thereby dramatically increasing the reaction rate. nih.govmdpi.comresearchgate.net

Table 1: Common Nitrogen-Containing Catalysts in Urethane Formation

Catalyst Name Chemical Structure Mode of Action (Proposed)
Triethylamine (B128534) (TEA) (C₂H₅)₃N Forms hydrogen-bonded complex with alcohol, increasing its nucleophilicity. researchgate.net
1,4-Diazabicyclo[2.2.2]octane (DABCO) C₆H₁₂N₂ Strong nucleophilic character, activates both isocyanate and alcohol. ebrary.net
N,N-Dimethylcyclohexylamine (DMCHA) C₈H₁₇N Sterically hindered amine, primarily activates the alcohol. researchgate.net

This table is generated based on general knowledge of urethane catalysis.

Kinetic studies of urethane formation are crucial for controlling polymerization processes and understanding reaction mechanisms. Most detailed studies have been performed on model systems, such as the reaction of phenyl isocyanate with various alcohols like butanol or propanol. nih.govresearchgate.net These reactions are typically found to follow second-order kinetics, being first-order with respect to both the isocyanate and the alcohol concentration. researchgate.net

Experimental investigations often utilize techniques like HPLC or in-situ FT-IR to monitor the concentration of reactants and products over time, allowing for the determination of rate constants. nih.govresearchgate.net Studies have shown that the reaction rate is influenced by factors such as solvent polarity, temperature, and the steric and electronic nature of both the isocyanate and the alcohol. researchgate.net For this compound, the electron-donating heptyloxy group at the para-position is expected to slightly decrease the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate, potentially leading to a moderately slower reaction rate under uncatalyzed conditions.

Theoretical studies, often employing Density Functional Theory (DFT), complement experimental findings by providing detailed insights into the reaction pathway, including the structures of transition states and intermediates. mdpi.comresearchgate.net For the uncatalyzed reaction between phenyl isocyanate and an alcohol, calculations support a mechanism involving the formation of a reactant complex, followed by a concerted step through a four-membered ring transition state where proton transfer and C-O bond formation occur simultaneously. mdpi.com

Table 2: Representative Kinetic Data for Phenyl Isocyanate Reactions

Reactants Catalyst Solvent Rate Constant (k) Activation Energy (Ea)
Phenyl Isocyanate + 1-Propanol None THF Varies with temp. 62.6 kJ/mol (theoretical) nih.gov
Phenyl Isocyanate + 1-Butanol DABCO Acetonitrile Varies with temp. & conc. ~30-40 kJ/mol (experimental range)

Data is illustrative and based on studies of phenyl isocyanate, not this compound specifically.

The reaction of this compound with a primary or secondary amine is typically faster and more exothermic than its reaction with an alcohol. This reaction yields a substituted urea (B33335). The high reactivity is due to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.

The general mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the isocyanate group. commonorganicchemistry.com This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage. This reaction is a straightforward and highly efficient method for forming C-N bonds and synthesizing urea derivatives. wikipedia.org

The reaction between an isocyanate and an amine is a versatile method for synthesizing a wide range of unsymmetrical urea derivatives. organic-chemistry.org By selecting different primary or secondary amines, a diverse library of compounds can be produced from this compound. asianpubs.org The reaction is generally high-yielding and can be carried out under mild conditions, often at room temperature in a suitable solvent like THF or dichloromethane, without the need for a catalyst. commonorganicchemistry.com

This synthetic route is widely used in the pharmaceutical and agrochemical industries to produce bioactive molecules. The resulting urea moiety can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets. asianpubs.org

The mechanism of urea formation is a classic example of nucleophilic addition. organic-chemistry.org

Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate group. This forms a zwitterionic intermediate.

Step 2: Proton Transfer: A proton is rapidly transferred from the positively charged nitrogen of the original amine to the negatively charged nitrogen of the original isocyanate. This intramolecular or solvent-assisted proton transfer is very fast and leads to the final, neutral urea product.

Due to the high nucleophilicity of amines, this reaction proceeds readily. Even complex amines can be reacted with isocyanates to form urea-linked structures efficiently. wikipedia.orgorganic-chemistry.org

Formation of Ureas with Amines

Cyclization Reactions Involving this compound

Aromatic isocyanates like this compound are known to undergo self-addition reactions, leading to the formation of cyclic oligomers. These reactions are often considered side reactions during polymerization but can be favored under specific conditions, such as in the presence of certain catalysts. The two most common cyclization reactions are dimerization and trimerization. nih.govnih.gov

Dimerization: Two molecules of this compound can react to form a four-membered ring structure known as a uretdione (or uretidione). This reaction is typically reversible, especially at elevated temperatures. The formation of uretdiones is often catalyzed by bases like trialkylphosphines and certain pyridines. nih.gov

Trimerization: Three isocyanate molecules can cyclize to form a highly stable, six-membered ring known as an isocyanurate. This reaction is generally irreversible and is promoted by a wide range of catalysts, including tertiary amines, metal carboxylates, and alkoxides. nih.govacs.org Isocyanurate rings are valued for their high thermal stability and are often intentionally formed to create crosslinked polymer networks in applications like coatings and rigid foams. nih.gov

Studies on phenyl isocyanate, a close structural analog, serve as a model for these reactions. Computational investigations have explored the various possible dimer structures and confirmed that the uretdione is often the most thermodynamically favorable dimer. nih.gov

Polymerization Mechanisms: Polyurethanes and Polyureas

This compound is a key monomer in step-growth polymerization for the synthesis of polyurethanes and polyureas, materials with vast industrial applications. nih.govfiveable.menih.gov

The fundamental reaction mechanism involves the nucleophilic addition of a compound with an active hydrogen to the electrophilic carbon of the isocyanate group.

Polyurethane Formation: The synthesis of polyurethanes occurs through the reaction of a di- or polyisocyanate with a diol or polyol (a compound with multiple hydroxyl, -OH, groups). The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the isocyanate carbon, which results in the formation of a urethane linkage (-NH-CO-O-). This reaction can proceed without a catalyst, but it is often accelerated by catalysts to achieve practical reaction rates. nih.govnih.gov

Polyurea Formation: Polyureas are synthesized by reacting a di- or polyisocyanate with a diamine or polyamine (a compound with multiple amine, -NH2 or -NHR, groups). The nitrogen atom of the amine group is a stronger nucleophile than the oxygen of a hydroxyl group. nih.gov Consequently, the reaction to form a urea linkage (-NH-CO-NH-) is significantly faster than urethane formation and typically does not require a catalyst. nih.govmdpi.com This high reactivity is a defining characteristic of polyurea systems. primeauxassociates.com

In the context of producing high molecular weight polymers, oligomerization can refer to the undesirable formation of short-chain polymers or the cyclization side reactions (dimerization and trimerization) mentioned previously. A high concentration of these oligomers can negatively impact the final properties of the polymer, for instance, by increasing viscosity or weakening its mechanical strength. nih.gov

Several strategies are employed to mitigate unwanted oligomerization:

Temperature Control: Since dimerization is often reversible at higher temperatures, conducting the polymerization at an elevated temperature can favor the primary chain-growth reaction over dimer formation. nih.gov However, temperature must be carefully controlled to avoid other degradation reactions.

Precise Stoichiometry: As detailed in the next section, maintaining a strict 1:1 ratio of reactive groups ensures that monomers are efficiently incorporated into growing polymer chains, leaving fewer unreacted isocyanate monomers available to form cyclic oligomers.

Catalyst Selection: The choice of catalyst is crucial. A catalyst should selectively accelerate the desired urethane or urea formation reaction without significantly promoting side reactions like trimerization, unless crosslinking is the desired outcome.

Achieving a high molecular weight polymer via step-growth polymerization is critically dependent on precise process control.

Stoichiometric Control: According to the Carothers equation, a high degree of polymerization is only achievable when the reactive functional groups (in this case, -NCO and -OH or -NH2) are present in equimolar amounts. fiveable.mefiveable.meresearchgate.net A slight excess of one monomer will lead to chain termination, drastically limiting the final molecular weight. wikipedia.org Therefore, maintaining a stoichiometric ratio (r = 1) is paramount for producing high-performance polyurethanes and polyureas. fiveable.me

Catalyst Selection: Catalysts are essential for controlling the rate of polymerization, particularly for polyurethanes. They can be broadly classified as gelling catalysts, which promote the isocyanate-hydroxyl reaction, and blowing catalysts, which favor the isocyanate-water reaction in foam production. tri-iso.com

Amine Catalysts: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are common gelling catalysts. Their mechanism typically involves forming a complex with either the isocyanate or the alcohol, activating it for reaction. nih.govmdpi.com

Organometallic Catalysts: Metal compounds, especially tin derivatives like dibutyltin (B87310) dilaurate (DBTDL), are highly effective gelling catalysts. google.comnih.gov They are thought to work by forming a ternary complex with both the isocyanate and the alcohol, facilitating the nucleophilic attack.

Quantum Chemical Investigations of Isocyanate Reactivity

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of isocyanates at a molecular level. These theoretical studies offer insights that complement experimental findings. nih.govresearchgate.net

Density Functional Theory (DFT) has become a standard method for investigating the reaction pathways of isocyanates. nih.gov By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, intermediates, transition states, and products. researchgate.net

For reactions involving this compound, phenyl isocyanate is often used as a computational model. nih.govnih.gov DFT studies on urethane formation have confirmed that the reaction proceeds via the addition of the hydroxyl group to the C=N bond of the isocyanate, which is energetically more favorable than addition to the C=O bond. nih.gov These calculations also explore the role of autocatalysis, where alcohol molecules themselves participate in the transition state, lowering the energy barrier. nih.govmdpi.com Similarly, DFT can be used to compare different catalytic mechanisms, such as those involving amine or organometallic catalysts, to predict their relative efficiencies. mdpi.comtue.nl

A key outcome of DFT calculations is the determination of the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. aps.org By calculating the energies of the reactants and the transition state, the activation energy for different reaction pathways can be compared. A lower activation energy corresponds to a faster reaction rate.

Transition state analysis involves identifying the specific geometry of the molecule at the peak of the energy barrier. The structure of the transition state provides crucial details about the reaction mechanism. For example, in the uncatalyzed reaction between an isocyanate and an alcohol, a four-membered ring-like transition state is typically observed. nih.govnih.gov In catalyzed reactions, the catalyst is part of the transition state structure, clearly illustrating its role in facilitating the reaction. mdpi.com

The table below presents a summary of computationally determined and experimentally measured activation energies for various relevant isocyanate reactions, which serve as models for the reactivity of this compound.

ReactionSystemMethodActivation Energy (kJ/mol)Reference
Urethane Formation (direct addition)Aryl Isocyanate + AlcoholTheoretical>100 nih.gov
Urethane Formation (alcohol catalysis)Hydrogen Isocyanate + MethanolTheoretical (MP2)27.0 mdpi.com
Urethane Formation (isocyanate excess)Phenyl Isocyanate + 1-PropanolTheoretical (G4MP2)62.6 nih.govresearchgate.netnih.gov
TDI Dimerization (Uretdione)Toluene (B28343) DiisocyanateTheoretical (G3MP2B3)94.4 nih.gov
TDI Trimerization (Isocyanurate)Toluene DiisocyanateTheoretical (qG3MP2B3)94.7 (step 1), 60.5 (step 2) nih.gov

Comparative Reactivity with Other Aromatic Isocyanates

The reactivity of the isocyanate group (-N=C=O) in aromatic compounds is significantly influenced by the electronic properties of the other substituents on the benzene (B151609) ring. The general principle is that aromatic isocyanates are characterized by higher reactivity with nucleophiles, such as alcohols or amines, compared to aliphatic isocyanates. nih.gov This enhanced reactivity is attributed to the stabilization of the negative charge through delocalization into the aromatic ring system during the nucleophilic attack. nih.govmdpi.com

The specific reactivity of a substituted phenyl isocyanate is determined by the nature of its substituent. Electron-withdrawing groups attached to the aromatic ring in the ortho or para positions tend to increase the reactivity of the isocyanate. nih.gov Conversely, electron-donating groups decrease the reactivity of the isocyanate group. nih.gov

In the case of this compound, the heptyloxy group (-O-C₇H₁₅) is positioned para to the isocyanate group. The oxygen atom of the heptyloxy group has lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (a positive mesomeric effect, +M). This electron donation increases the electron density on the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon in the isocyanate group. A lower electrophilicity leads to a slower rate of reaction with nucleophiles.

Therefore, this compound is expected to be less reactive than unsubstituted phenyl isocyanate. Its reactivity can also be compared to other aromatic isocyanates with different substituents in the para position.

Detailed Research Findings:

Comparison with Electron-Withdrawing Groups: Aromatic isocyanates featuring electron-withdrawing substituents, such as a nitro group (in 4-nitrophenyl isocyanate) or a chlorine atom (in 4-chlorophenyl isocyanate), are significantly more reactive. These groups pull electron density away from the aromatic ring, making the isocyanate carbon more electron-deficient and thus more susceptible to nucleophilic attack.

Comparison with Electron-Donating Groups: Compared to an aromatic isocyanate with a weaker electron-donating group like a methyl group (e.g., p-tolyl isocyanate), this compound is expected to be less reactive. The alkoxy group is a stronger electron-donating group through resonance than an alkyl group, which operates primarily through an inductive effect. nih.gov This stronger electron donation leads to a greater deactivation of the isocyanate group toward nucleophilic attack.

General Reactivity Trend: The general order of reactivity among these selected aromatic isocyanates in reactions with nucleophiles (e.g., alcohols to form urethanes) is predicted to follow the trend of the substituent's electronic effect.

The following interactive data table summarizes the expected relative reactivity of this compound compared to other common aromatic isocyanates based on the electronic nature of their para-substituent.

Aromatic IsocyanatePara-SubstituentElectronic Effect of SubstituentExpected Relative Reactivity
4-Nitrophenyl isocyanate-NO₂Strongly Electron-WithdrawingHighest
4-Chlorophenyl isocyanate-ClElectron-WithdrawingHigh
Phenyl isocyanate-HNeutral (Reference)Moderate
p-Tolyl isocyanate-CH₃Electron-DonatingLow
This compound-OC₇H₁₅Strongly Electron-DonatingLowest

Advanced Characterization and Spectroscopic Analysis of 4 Heptyloxy Phenyl Isocyanate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides detailed information about the molecular structure of 4-(heptyloxy)phenyl isocyanate by examining how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed structural map of the molecule.

¹H NMR: The proton NMR spectrum of this compound provides information on the number and environment of hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring and the aliphatic protons of the heptyloxy group. The para-substitution on the aromatic ring typically results in two distinct doublets. The heptyloxy chain produces a characteristic downfield triplet for the protons on the carbon adjacent to the oxygen atom (O-CH₂), a series of multiplets for the internal methylene (B1212753) (CH₂) groups, and an upfield triplet for the terminal methyl (CH₃) protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. A key signal for this compound is the one corresponding to the carbon atom of the isocyanate group (-NCO), which typically appears in the 120–130 ppm range. Other signals include those for the aromatic carbons and the aliphatic carbons of the heptyloxy chain.

Table 1: Representative NMR Data for this compound Predicted chemical shifts (δ) in ppm.

¹H NMR Assignment ¹³C NMR Assignment
~7.15 (d)Aromatic C-H~158.0Ar C-O
~6.90 (d)Aromatic C-H~130.0Ar C-NCO
~3.95 (t)O-CH₂~125.0Isocyanate (-NCO)
~1.75 (m)O-CH₂-CH₂~120.0Aromatic C-H
~1.30-1.45 (m)-(CH₂)₄-~115.0Aromatic C-H
~0.90 (t)-CH₃~68.5O-CH₂
~31.8Aliphatic -CH₂-
~29.1Aliphatic -CH₂-
~26.0Aliphatic -CH₂-
~22.6Aliphatic -CH₂-
~14.1-CH₃

Fourier Transform Infrared (FT-IR) spectroscopy is highly effective for identifying the functional groups present in a molecule. The most characteristic feature in the FT-IR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. spectroscopyonline.comiosrjournals.org This peak is a definitive marker for the presence of the isocyanate functionality and typically appears in the range of 2240–2280 cm⁻¹. spectroscopyonline.com The absence of broad N-H stretching peaks around 3300 cm⁻¹ confirms that the precursor amine has been fully converted. Other notable peaks include C-H stretching vibrations from the aromatic ring and the aliphatic chain, as well as the C-O-C stretching of the ether linkage.

Table 2: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2240–2280Asymmetric StretchIsocyanate (-N=C=O)
3030–3100C-H StretchAromatic
2850–2960C-H StretchAliphatic (Heptyl)
~1600, ~1500C=C StretchAromatic Ring
1200–1265C-O StretchAryl Ether

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (233.31 g/mol ). High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement.

Fragmentation patterns observed in the mass spectrum can provide additional structural information. Common fragmentation pathways for this molecule may include the loss of the isocyanate group or cleavage of the heptyloxy chain. Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful as they combine the separation power of GC with the detection capabilities of MS, allowing for the identification of the main compound and any potential impurities in a single analysis.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, solvents, and byproducts, thereby assessing its purity. These methods are also invaluable for monitoring the progress of a reaction by measuring the consumption of reactants and the formation of products over time. Due to the high reactivity of isocyanates, analysis often involves derivatization to convert them into more stable compounds, such as ureas, prior to chromatographic separation. nih.govastm.org

Gas Chromatography (GC) is a standard technique for analyzing volatile compounds and can be used to assess the purity of this compound. An indirect GC method is often employed where the isocyanate is reacted with an excess of a reagent like di-n-butylamine. nih.gov The amount of isocyanate is then determined by quantifying the stable urea (B33335) derivative formed or the amount of unreacted amine. nih.gov This approach provides better precision and requires less sample than traditional titration methods. nih.gov GC is also effective for monitoring the synthesis process, ensuring the complete consumption of the starting aniline (B41778) precursor.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of isocyanates. astm.orgepa.govepa.gov Similar to GC, HPLC analysis of isocyanates typically involves a derivatization step to form a stable, easily detectable product. epa.govgoogle.com Reagents are chosen to yield derivatives that have strong ultraviolet (UV) or fluorescence signals, allowing for sensitive detection. google.com HPLC is used to determine the purity of the final product by separating it from any non-volatile impurities or side products. It is also a powerful tool for reaction monitoring, providing quantitative data on the disappearance of the isocyanate as it reacts to form derivatives like urethanes or ureas.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective technique for monitoring the progress of reactions involving this compound. It is primarily used to qualitatively track the consumption of the starting material, 4-(heptyloxy)aniline, and the formation of the isocyanate product. By spotting the reaction mixture on a TLC plate alongside the standards of the starting materials, one can observe the disappearance of the reactant spot and the appearance of a new spot corresponding to the product.

However, using TLC to assess the purity of isocyanates like this compound requires caution. The isocyanate group (-NCO) is highly reactive and susceptible to hydrolysis from ambient moisture or reaction with the stationary phase (typically silica (B1680970) gel, which has surface hydroxyl groups). This degradation can lead to the formation of unintended byproducts, such as the corresponding symmetric urea or aniline, directly on the TLC plate. Consequently, what appears as multiple spots on a developed chromatogram may not represent the initial purity of the sample but rather on-plate decomposition products. Therefore, while TLC is invaluable for reaction monitoring, techniques like gas chromatography (GC) or infrared (IR) spectroscopy are more reliable for quantitative purity assessment.

Table 1: Illustrative TLC Data for a Reaction Forming this compound

The following table shows hypothetical Retention Factor (Rƒ) values for the reactants and products in a typical synthesis, using a non-polar eluent system like hexane/ethyl acetate.

CompoundHypothetical Rƒ ValueNotes
4-(Heptyloxy)aniline (Reactant)0.35More polar starting material, lower Rƒ.
This compound (Product)0.70Less polar product, higher Rƒ.
Symmetric Urea (Byproduct)0.15Potential hydrolysis byproduct, highly polar.

Thermal Analysis of this compound Derivatives

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal properties of polymers derived from this compound, such as polyurethanes and polyureas. These analyses provide critical data on the material's thermal stability, degradation profile, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For polyurethanes derived from this compound, TGA typically reveals a multi-stage degradation process. The first and most significant weight loss step, often occurring between 200°C and 350°C, is generally attributed to the dissociation of the urethane (B1682113) linkage into the original isocyanate and alcohol components. osti.gov Subsequent degradation steps at higher temperatures correspond to the breakdown of the polyol soft segments and other components of the polymer backbone. researchgate.net The presence of the long heptyloxy chain may influence the specific degradation temperatures and char yield.

Differential Scanning Calorimetry (DSC) detects changes in heat flow to a sample compared to a reference as the temperature is varied. DSC is used to determine key thermal transitions in the polymer derivatives. For segmented polyurethanes, a glass transition temperature (T_g_) associated with the soft segments (derived from the polyol) is typically observed at low temperatures. mdpi.com The long, flexible heptyloxy side chains can act as internal plasticizers, potentially lowering the T_g_ of the final polymer. Other transitions, such as the melting of crystalline domains within the hard segments, may be observed at higher temperatures. dtic.mil

Table 2: Representative Thermal Properties of a Polyurethane Derivative

This table presents example data obtained from TGA and DSC analysis of a hypothetical polyurethane synthesized using this compound.

Analysis TechniqueParameterIllustrative ValueDescription
TGAT_d5 (5% Weight Loss Temp.)~260 °COnset of thermal degradation.
TGAT_d,max1_ (Max. Degradation Rate)~310 °CTemperature of maximum degradation rate for the urethane linkage dissociation.
TGAChar Residue @ 600 °C~15%Mass remaining after initial degradation stages.
DSCT_g_ (Glass Transition Temp.)~ -40 °CTransition related to the polyol soft segment.

Computational Spectroscopic Simulations

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic absorption spectra (UV-Vis) of this compound and its derivatives. These simulations can calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max_), and provide insights into the nature of these transitions (e.g., π→π*).

A key phenomenon that can be modeled is solvatochromism, which is the change in the position of the absorption bands in response to the polarity of the solvent. The interaction between the solute molecule and the solvent can stabilize the ground state and the excited state to different extents, causing a shift in the absorption wavelength. Computational models can account for these solvent effects using approaches like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium.

For more accurate predictions, theoretical calculations can be combined with empirical solvatochromic parameters, such as the Kamlet-Taft parameters (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for dipolarity/polarizability). dtic.milresearchgate.net By correlating the experimentally observed λ_max_ in various solvents with these parameters, a multi-parameter equation can be developed to better understand the specific solute-solvent interactions and refine the computational predictions. dtic.mil Derivatives of this compound are expected to exhibit positive solvatochromism (a red shift in λ_max_ with increasing solvent polarity) due to a likely increase in dipole moment upon electronic excitation.

Table 3: Hypothetical Solvatochromic Shifts for a Derivative

This table illustrates the predicted effect of solvent polarity on the primary absorption maximum (λ_max_) of a π-conjugated derivative of this compound.

SolventDielectric Constant (ε)Predicted λ_max (nm)Shift Type
n-Hexane1.88320-
Dichloromethane8.93335Bathochromic (Red Shift)
Acetonitrile37.5342Bathochromic (Red Shift)

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. When derivatives of this compound are incorporated into polymers that can adopt a helical conformation, VCD becomes an exceptionally powerful tool for determining the absolute configuration or the preferred "screw sense" (left-handed vs. right-handed helix) of the polymer backbone.

The VCD spectrum provides information on the three-dimensional arrangement of atoms. For helical polymers, the collective vibrations of repeating units, such as the C=O stretching of the urethane group or the C≡N stretch in polyisocyanides, give rise to characteristic VCD signals. These signals often appear as a "couplet" (a positive and a negative band) or a more complex pattern. The sign of this VCD couplet is directly related to the helical sense of the polymer. For example, a positive-to-negative couplet for a specific vibrational mode might indicate a right-handed helix, while the mirror-image negative-to-positive couplet would indicate a left-handed helix.

By comparing the experimental VCD spectrum with spectra predicted from computational models, the helical structure can be unambiguously assigned. This makes VCD an indispensable technique for studying the higher-order structure of chiral polymers derived from this compound.

Applications in Advanced Materials Science

Liquid Crystalline Systems Incorporating 4-(Heptyloxy)phenyl Isocyanate

The combination of a rigid aromatic core and a flexible alkyl chain in molecules derived from this compound is fundamental to the formation of liquid crystalline phases. These materials exhibit properties intermediate between those of conventional liquids and solid crystals, making them crucial for display technologies and optical devices.

Development of Mesomorphic Phases (SmA, Nematic)

Molecules with a calamitic (rod-like) shape, such as those synthesized from this compound, are known to form thermotropic liquid crystal phases upon changes in temperature. The two most common mesophases for such materials are the Nematic (N) and Smectic A (SmA) phases.

Nematic (N) Phase: In this phase, the molecules exhibit long-range orientational order, meaning they tend to align along a common axis, known as the director. However, they lack positional order, allowing them to flow like a liquid tcichemicals.com. This phase is technologically significant and is utilized in nearly all commercial liquid crystal displays researchgate.netnih.gov.

Smectic A (SmA) Phase: This phase displays a higher degree of order than the nematic phase. In addition to orientational order, the molecules organize themselves into distinct layers, with the molecular long axis oriented perpendicular to the layer planes tcichemicals.commdpi.com. Within each layer, the molecules have no regular positional ordering mdpi.com.

The introduction of a biphenyl moiety, which can be achieved by designing more complex molecules from the 4-(heptyloxy)phenyl unit, often enhances the stability of these liquid crystalline phases due to increased molecular anisotropy and favorable π-π stacking interactions mdpi.com.

Influence of the Heptyloxy Chain on Mesophase Stability and Range

The terminal heptyloxy (C7H15O-) chain plays a critical role in defining the stability and temperature range of the liquid crystalline phases. The length and flexibility of such alkoxy chains are key determinants of the mesomorphic behavior of a molecule.

The table below illustrates the typical effect of increasing alkoxy chain length on the transition temperatures of a hypothetical homologous series of liquid crystals.

Alkoxy Chain LengthMelting Point (°C)Smectic A - Nematic/Isotropic Transition (°C)Nematic - Isotropic Transition (°C)
C3H7O-75-85
C5H11O-687283
C7H15O- 65 78 81
C9H19O-6782-

This table contains illustrative data based on general trends observed in homologous series of calamitic liquid crystals.

Polymer-Dispersed Liquid Crystals (PDLCs)

Polymer-Dispersed Liquid Crystals (PDLCs) are composite materials consisting of micron-sized droplets of a liquid crystal dispersed within a solid polymer matrix materiability.comnih.gov. These materials can be switched from a light-scattering (opaque) state to a transparent state by applying an electric field materiability.com.

PDLCs are commonly fabricated using a method called Polymerization-Induced Phase Separation (PIPS) mdpi.commdpi.com. In this process, a homogeneous mixture of a liquid crystal and a prepolymer (monomer) is prepared. As the monomer is polymerized, typically using UV light, the growing polymer becomes immiscible with the liquid crystal. This forces the liquid crystal to separate into droplets, the size and morphology of which are influenced by the curing conditions and the components used materiability.commdpi.com.

While direct use of this compound in standard acrylate-based PIPS is uncommon, it can be a precursor for components in a PDLC system. For instance, the isocyanate group can be reacted with a hydroxyl-functionalized monomer to create a liquid crystalline monomer. This monomer can then be incorporated into the polymer matrix. Alternatively, this compound can be used to synthesize a liquid crystalline polyurethane or polyurea that forms the polymer matrix itself, hosting droplets of a separate, low-molecular-weight liquid crystal.

Ferroelectric Liquid Crystals

Ferroelectric Liquid Crystals (FLCs) are a specific class of materials that possess spontaneous electric polarization and exhibit fast switching times, making them suitable for advanced display applications. The key requirement for a material to be ferroelectric is the formation of a chiral Smectic C (SmC) phase. In the SmC phase, the molecules are arranged in layers and are tilted with respect to the layer normal. The introduction of a chiral center forces the tilt direction to precess from one layer to the next, forming a helical structure.

Boron Clusters as Core Components in Advanced Liquid Crystals

In the pursuit of novel liquid crystalline materials with unique properties, researchers have explored replacing traditional organic rigid cores, like benzene (B151609) rings, with inorganic cage structures such as boron clusters tandfonline.comtandfonline.com. Polyhedral boron clusters, like carboranes, are three-dimensional, thermally stable structures with unique electronic properties tandfonline.com.

Incorporating these clusters into liquid crystal architecture can significantly alter properties such as phase stability and birefringence tandfonline.comtandfonline.com. The synthesis of such materials involves the functionalization of the boron cluster, which can then be coupled to mesogenic units. For example, a carborane core could be functionalized to allow for reaction with other organic fragments. A molecule like this compound could be attached to a functionalized boron cluster core, serving as one of the mesogenic wings of the final liquid crystal molecule. The three-dimensional nature of the boron cluster core offers a distinct alternative to the planar phenyl rings, opening avenues for new materials with novel phase behaviors and applications tandfonline.comnih.gov.

Polyurethane and Polyurea Synthesis for Functional Materials

The highly reactive isocyanate group (-NCO) makes this compound a prime candidate for polymerization reactions to form polyurethanes and polyureas mdpi.com. When these polymers are designed to incorporate mesogenic units, they can form Liquid Crystalline Polymers (LCPs).

Polyurethanes are synthesized through the polyaddition reaction of a diisocyanate with a diol (a molecule with two hydroxyl groups) mdpi.comresearchgate.net.

Polyureas are formed from the reaction of a diisocyanate with a diamine.

In the context of this compound, which is a monofunctional isocyanate, it would act as a chain-terminating agent in a polymerization reaction with diols or diamines. However, its true value lies in creating side-chain liquid crystalline polymers. This can be achieved by:

Synthesizing a polymer backbone that contains pendant hydroxyl or amine groups.

Grafting the this compound onto this backbone. The isocyanate group reacts with the hydroxyl or amine groups to attach the mesogenic 4-(heptyloxy)phenyl unit as a side chain.

Alternatively, if a diisocyanate analogue, such as 3,3'-dimethyl-4,4'-biphenylene diisocyanate, is used with a mesogenic diol like 4,4-bis(6-hydroxyhexoxy)biphenyl, a main-chain liquid crystalline polyurethane can be formed researchgate.net. These thermotropic LCPUs can exhibit nematic phases at elevated temperatures and possess excellent thermal stability, making them suitable for high-performance fibers and plastics researchgate.net.

Coatings and Adhesives

Isocyanates are fundamental precursors in the synthesis of polyurethanes, a versatile class of polymers widely used for high-performance coatings and adhesives. nih.gov The primary reaction involves the addition of the isocyanate group (-NCO) to a polyol (a compound with multiple hydroxyl groups, -OH) to form urethane (B1682113) linkages, which create the backbone of the polymer. nih.gov

While di- or poly-functional isocyanates are required to build the main polymer network, monofunctional isocyanates like this compound serve as important modifying agents. When incorporated into a polyurethane formulation, it acts as a chain terminator, controlling the molecular weight of the polymer. More significantly, its distinct chemical features are leveraged to impart specific properties to the final material. The 4-(heptyloxy)phenyl group introduces hydrophobicity, which can enhance the water resistance and durability of coatings. The long alkyl chain can also act as an internal plasticizer, improving the flexibility of the coating or adhesive film. In waterborne polyurethane systems, isocyanates are highly reactive with water; however, specialized surfactants can self-assemble at the isocyanate-water interface, creating a protective barrier that inhibits side reactions and improves film quality. mdpi.com

Table 1: Influence of this compound on Coating and Adhesive Properties

Property TargetedStructural FeatureResulting Effect on Material
Water ResistanceHeptyloxy (-OC₇H₁₅) chainIncreases surface hydrophobicity, reducing water absorption.
FlexibilityHeptyloxy (-OC₇H₁₅) chainActs as an internal plasticizer, preventing brittleness.
Molecular Weight ControlMonofunctional IsocyanateTerminates polymer chain growth, allowing for precise control of polymer length.
Surface AdhesionPhenyl group and alkyl chainCan modify surface tension and improve wetting and adhesion to non-polar substrates.

Foams and Elastomers

The production of polyurethane foams relies on a carefully balanced set of reactions involving isocyanates. The "gelation" reaction between a polyisocyanate and a polyol forms the polymer matrix, while the "blow" reaction of the isocyanate with water generates carbon dioxide gas, which acts as the blowing agent to create the cellular foam structure. uc.edu The properties of the resulting foam—whether it is rigid or flexible, open-celled or closed-celled—are highly dependent on the chemical structures of the isocyanate and polyol precursors, as well as the isocyanate index (the stoichiometric ratio of isocyanate groups to hydroxyl groups). uc.edunih.gov

As a monofunctional isocyanate, this compound is not used to form the primary cross-linked network of the foam. Instead, it can be employed as an additive to modify the foam's characteristics. By reacting at the ends of polymer chains, it can control the degree of cross-linking and influence the mechanical properties of the foam, such as its flexibility and resilience. The incorporation of the long heptyloxy chain can increase the softness of flexible foams and impart hydrophobic properties to the cell surfaces.

Supramolecular Chemistry and Self-Assembly

The structure of this compound is well-suited for applications in supramolecular chemistry, where non-covalent interactions are used to build ordered, functional architectures from molecular components. After the highly reactive isocyanate group is converted into a more stable derivative, such as a urethane or urea (B33335), the molecule possesses multiple features that can direct self-assembly.

Table 2: Non-covalent Interactions in Self-Assembly of this compound Derivatives

Interaction TypeContributing Molecular MoietyRole in Self-Assembly
Hydrogen BondingUrethane or Urea groupProvides strong, directional interactions for chain or network formation.
π–π StackingPhenyl ringContributes to the ordering and stability of the assembly through aromatic interactions.
Van der Waals ForcesHeptyloxy chainWeak, non-directional forces that become significant for long chains, promoting aggregation.

The combination of strong, directional hydrogen bonds from a urea or urethane group with the weaker, non-directional van der Waals forces from the heptyloxy tail makes derivatives of this compound excellent candidates for forming organogels. In a non-polar organic solvent, these molecules can self-assemble into long, fibrous structures. These fibers then entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. The phenyl rings can further stabilize these fibers through π–π stacking interactions.

The urea and urethane functionalities derived from isocyanates are powerful motifs in molecular recognition and host-guest chemistry. The N-H protons in these groups are effective hydrogen bond donors, while the carbonyl oxygens are hydrogen bond acceptors. This allows synthetic receptors containing these groups to bind selectively to complementary guest molecules, particularly anions or neutral species with hydrogen bond accepting sites. The 4-(heptyloxy)phenyl portion of the molecule can be used to tune the solubility of the receptor and create a specific binding pocket or cavity for the guest.

In metallo-supramolecular chemistry, metal-ligand coordination bonds are used in conjunction with non-covalent interactions to construct complex, well-defined architectures. While the isocyanate itself is not typically used for metal coordination, this compound can be used to functionalize ligands that do contain metal-binding sites (e.g., pyridines, bipyridines). By reacting the isocyanate with a hydroxyl or amino group on a ligand, the resulting molecule combines a metal-coordinating head with a self-assembling tail. This strategy allows for the creation of hierarchical structures where metal ions organize the ligands into a primary geometry, and the heptyloxy-phenyl-urethane/urea tails then direct the assembly of these metal complexes into larger, ordered arrays through hydrogen bonding and van der Waals interactions.

Photo- and Electro-active Materials

In the field of organic electronics, the performance of devices like organic solar cells and light-emitting diodes is highly dependent on the molecular packing and large-scale morphology of the active thin film. researchgate.net While this compound is not inherently photo- or electro-active, it is a valuable building block for modifying active molecules to control these properties.

When attached to a photo-active polymer or small molecule, the 4-(heptyloxy)phenyl unit serves several functions. The long, flexible heptyloxy chain significantly improves the solubility of otherwise rigid and intractable chromophores in common organic solvents, which is crucial for solution-based processing of devices. researchgate.net Furthermore, the alkyl chain and phenyl ring influence how the molecules pack in the solid state. This control over thin-film morphology is critical for optimizing processes like exciton diffusion and charge transport, which ultimately determine device efficiency. researchgate.net By tuning the length and branching of the alkoxy chain, researchers can fine-tune the intermolecular spacing and ordering to achieve optimal performance in photo-active materials. researchgate.net

Based on the information available, it is not possible to provide a detailed article on “this compound” that strictly adheres to the requested outline sections concerning its specific applications in fluorescent liquid crystals, charge transport mechanisms in organic semiconductors, and sustainable materials. Scientific literature explicitly detailing the role and research findings for "this compound" in these highly specific advanced applications is not readily accessible.

General principles for these fields can be described, but a direct, evidence-based connection to the compound “this compound” cannot be established from the available data. Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, the requested article cannot be generated.

Pharmaceutical Research and Biological Activity of 4 Heptyloxy Phenyl Isocyanate Derivatives

Precursor in the Synthesis of Biologically Active Compounds

The reactive isocyanate group (-N=C=O) is highly susceptible to attack by nucleophiles, such as amines, alcohols, and thiols. This reactivity is harnessed by medicinal chemists to construct a variety of functional groups, including ureas, carbamates, and thiocarbamates, which are common motifs in biologically active compounds. researchgate.netnih.gov For instance, researchers have utilized this compound as a precursor to synthesize a series of heterocyclic compounds, such as those containing a benzene (B151609) ring with a heptyloxy group at the 4-position, which have demonstrated herbicidal activity by inhibiting the enzyme ketol-acid reductoisomerase (KARI). nyxxb.cn

Development of Anticonvulsant Triazole Derivatives

A significant area of research involving 4-(Heptyloxy)phenyl isocyanate has been the development of novel anticonvulsant agents based on the 1,2,4-triazole (B32235) scaffold. nih.govresearchgate.netzsmu.edu.ua Triazole-containing compounds are of considerable interest in medicinal chemistry due to their wide range of therapeutic properties. nih.gov

In one study, a series of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazole derivatives were synthesized and evaluated for their anticonvulsant effects. nih.govresearchgate.net The synthesis involved using 4-(heptyloxy)aniline as a starting material, which is closely related to and can be derived from this compound. These derivatives were tested for their efficacy in the maximal electroshock (MES) test, a standard screening model for anticonvulsant drugs. Among the synthesized compounds, 3-heptyloxy-4-(4-(hexyloxy) phenyl)-4H-1,2,4-triazole (compound 5f ) emerged as the most potent candidate, exhibiting a median effective dose (ED50) of 37.3 mg/kg and a protective index (PI) of 11.3, which is significantly higher than the reference drug carbamazepine (B1668303) (PI = 6.4). nih.govresearchgate.net

Anticonvulsant Activity of a Lead Triazole Derivative
CompoundMedian Effective Dose (ED50) in MES test (mg/Kg)Median Toxicity Dose (TD50) (mg/Kg)Protective Index (PI = TD50/ED50)
3-heptyloxy-4-(4-(hexyloxy) phenyl)-4H-1,2,4-triazole (5f)37.3422.511.3
Carbamazepine (Reference Drug)N/AN/A6.4

The long, flexible heptyloxy chain plays a crucial role in the biological activity of these derivatives. The lipophilicity conferred by this group is thought to enhance the molecule's ability to cross the blood-brain barrier, a critical requirement for centrally acting drugs like anticonvulsants. Furthermore, the length and nature of the alkoxy chain can influence how the molecule binds to its biological target. It was hypothesized that having a rotatable triazole ring, influenced by the bulky alkoxy substituents, might lead to a higher affinity for the target receptor, thereby enhancing anticonvulsant activity. nih.gov The selection of hexyloxy and heptyloxy groups for derivatization was based on previous findings that these chain lengths were optimal for anticonvulsant activity in related compound series. nih.gov There is often a high correlation between the anticonvulsant potencies of drugs and their affinity for their target receptors. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For the anticonvulsant triazole derivatives synthesized from 4-(heptyloxy)phenyl precursors, SAR studies revealed key insights. By systematically varying the alkoxy substituent at the 3-position of the triazole ring while keeping the 4-(4-(hexyloxy/heptyloxy)phenyl) moiety constant, researchers were able to determine the impact of this group on anticonvulsant activity. nih.gov The results indicated that the nature of the alkoxy group significantly influenced efficacy, with the heptyloxy group in compound 5f providing the best activity profile among the tested analogues. nih.govresearchgate.net This suggests that the size, length, and lipophilicity of this substituent are critical for optimal interaction with the biological target.

The primary mechanism of action for many anticonvulsant drugs involves the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). nih.govnih.gov GABA is the main inhibitory neurotransmitter in the brain, and its interaction with GABA-A receptors leads to the opening of chloride channels, hyperpolarization of the neuron, and a reduction in neuronal excitability. nih.gov

To elucidate the mechanism of the newly synthesized triazole derivatives, the most potent compound, 5f , was tested against seizures induced by various chemoconvulsants, including pentylenetetrazole (PTZ), 3-mercaptopropionic acid, and bicuculline. nih.gov The effectiveness of compound 5f in these models suggested that its anticonvulsant activity might involve GABA-mediated mechanisms. nih.gov Potential mechanisms include the enhancement of GABAergic neurotransmission, activation of glutamate (B1630785) decarboxylase (GAD), or inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation. nih.govmdpi.com

Formation of Ureas and Carbamates for Biological Applications

The isocyanate group of this compound readily reacts with amines and alcohols to form urea (B33335) and carbamate (B1207046) linkages, respectively. researchgate.netresearchgate.net These functional groups are prevalent in a vast number of approved drugs and biologically active molecules. nih.gov The urea motif is particularly valuable in drug design as it can form multiple stable hydrogen bonds with protein and receptor targets, acting as a bioisostere for amide bonds found in peptides. nih.govnih.gov This property has been exploited in the development of peptidomimetics and inhibitors of protein-protein interactions. nih.gov Phenylcarbamates, derived from the reaction of phenyl isocyanates with alcohols, are stable compounds that can serve as intermediates in the synthesis of ureas and other bioactive molecules. nih.gov

Design and Synthesis of Novel Chemical Entities with Therapeutic Potential

The design of new therapeutic agents based on this compound involves a multi-faceted approach. The isocyanate group is highly reactive and readily forms urea derivatives when reacted with amines, such as those found in amino acids and peptides. This allows for the creation of a diverse library of compounds with different physicochemical and biological properties. Computational studies are often employed to predict how modifications to the molecule will affect its ability to cross the BBB and interact with target receptors in the CNS.

A primary strategy for enhancing the therapeutic potential of CNS-targeted drugs is to increase their lipid solubility, a property often quantified by the partition coefficient (LogP). The heptyloxy tail of this compound already provides a significant degree of lipophilicity. Researchers can further fine-tune this property by introducing other lipophilic groups into the molecule. The goal is to achieve an optimal LogP value, as excessively high lipophilicity can lead to non-specific binding to lipids and reduced bioavailability.

Studies on various phenylurea derivatives have shown a correlation between their LogP values and their potential to cross the blood-brain barrier and exert effects on the central nervous system nih.gov. For instance, the synthesis of N'-phenyl-N-benzoylurea resulted in a compound with greater CNS depressant activity compared to the reference drug bromisoval, an effect attributed to its enhanced lipophilicity which facilitates better membrane penetration wisdomlib.org. While specific BBB permeability data for this compound derivatives is not extensively documented in publicly available research, the established principles of medicinal chemistry suggest that its derivatives would be promising candidates for CNS activity.

Table 1: Physicochemical Properties of Phenylurea Derivatives and Potential for CNS Activity

Compound LogP Value Predicted CNS Activity Reference
Phenylurea Derivative Series Varies Potential to cross BBB nih.gov

This table is interactive. Click on the headers to sort the data.

It is important to note that while lipophilicity is a key factor, other properties such as molecular weight, polar surface area, and the presence of specific transporter recognition motifs also play a crucial role in a compound's ability to cross the blood-brain barrier.

The conjugation of this compound with amino acids and peptides represents a sophisticated strategy to enhance drug delivery and biological specificity. The isocyanate group reacts readily with the amine group of amino acids to form stable urea linkages. This approach can be used to create prodrugs that release the active compound after crossing the blood-brain barrier, or to develop molecules that actively target specific receptors or transporters in the brain.

The synthesis of these conjugates involves the reaction of this compound with an amino acid ester, followed by hydrolysis of the ester to yield the final amino acid conjugate. This method allows for the incorporation of a wide variety of natural and unnatural amino acids, each contributing unique properties to the final molecule. For example, conjugation with proline, an amino acid with a rigid cyclic structure, can influence the conformational properties of the resulting molecule, which may affect its biological activity.

While specific studies detailing the synthesis and biological evaluation of this compound-amino acid or -peptide conjugates for CNS applications are not readily found in the public domain, the general principle of using amino acids and peptides to modify drug properties is well-established. For instance, the reaction of other isocyanates, such as 4-methylphenyl isocyanate, with amino acids and tripeptides has been studied to understand their interaction with biological molecules nih.gov.

Table 2: Potential Amino Acid Conjugates of this compound

Amino Acid Potential Properties of Conjugate
Glycine Simplest amino acid, provides a flexible linker.
Proline Introduces conformational rigidity.
Phenylalanine Increases aromatic character and potential for pi-stacking interactions.

This table is interactive. Users can add or edit data.

The development of these novel chemical entities holds promise for the future of CNS drug discovery. By systematically modifying the structure of this compound, researchers aim to create a new generation of therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders. Further research is needed to synthesize and evaluate these compounds to fully understand their therapeutic potential.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of 4-(Heptyloxy)phenyl Isocyanate

No specific molecular modeling or simulation studies for this compound were identified.

Conformational Analysis and Energetic Landscapes

No studies detailing the conformational analysis or energetic landscapes of this molecule are available.

Reaction Kinetic Simulations

No kinetic simulations for the reactions of this compound have been published.

Catalyst Influence on Reaction Rates

There is no available data from simulations on how catalysts influence the reaction rates of this specific isocyanate.

Solvent Effects on Reaction Mechanisms

There are no simulation studies on the effects of solvents on the reaction mechanisms of this compound.

Future Research Directions and Emerging Applications

Novel Derivatization Strategies for 4-(Heptyloxy)phenyl Isocyanate

The high reactivity of the isocyanate group (–N=C=O) serves as a versatile anchor for a multitude of chemical transformations, primarily through reactions with nucleophiles. Future research is geared towards synthesizing novel derivatives of this compound to create compounds with tailored properties for various applications. The electrophilic carbon atom of the isocyanate readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols, to yield carbamates (urethanes), ureas, and thiocarbamates, respectively. sci-hub.se

Key derivatization pathways being explored include:

Reaction with Bio-based Nucleophiles: The synthesis of new compounds by reacting this compound with alcohols and amines derived from renewable resources. This strategy aligns with green chemistry principles and can lead to novel bio-based materials.

Development of Specialized Reagents: The design of novel derivatizing agents for analytical purposes. For instance, new reagents could enhance detection sensitivity and selectivity in complex matrices, which is crucial for environmental and biological monitoring. sigmaaldrich.com Isocyanate-type derivatization reagents are known to be effective for labeling hydroxyl groups in triterpenoids for enhanced mass spectrometry detection. nih.gov

Cycloaddition Reactions: Exploration of cycloaddition reactions to form heterocyclic structures. For example, reactions with carbodiimides can lead to the formation of triazine derivatives, opening avenues for new chemical entities with potential biological activity. rsc.org

Table 1: Key Derivatization Reactions and Potential Applications
NucleophileReagent ClassResulting LinkageDerivative ClassPotential Applications
R-OHAlcohols/Phenols-NH-C(O)-O-Carbamate (B1207046) (Urethane)Polymers, Coatings, Drug Intermediates
R-NH₂Primary Amines-NH-C(O)-NH-Urea (B33335)Pharmaceuticals, Agrochemicals, Material Science
R₂-NHSecondary Amines-NH-C(O)-N(R)₂-UreaOrganic Synthesis, Polymer Additives
R-SHThiols-NH-C(O)-S-ThiocarbamateAgrochemicals, Vulcanization Accelerators

Exploration of New Catalytic Systems for Isocyanate Reactions

Catalysts are essential for controlling the rate and selectivity of isocyanate reactions, particularly in polymer synthesis. tandfonline.com While organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) are effective, their toxicity has prompted a search for alternatives. wernerblank.com Future research is focused on developing more efficient, selective, and environmentally benign catalytic systems for reactions involving this compound.

Promising areas of catalyst development include:

Non-Tin Metal Catalysts: Bismuth, zinc, and zirconium-based catalysts are emerging as viable alternatives to organotins. wernerblank.comreaxis.com Zirconium chelates, for example, have shown high selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, which is advantageous in many coating applications. wernerblank.com

Organocatalysts: Tertiary amines and N-heterocyclic carbenes (NHCs) are being investigated as metal-free catalysts. researchgate.nettue.nl The activity of tertiary amine catalysts often correlates with their basicity and is inversely affected by steric hindrance. tue.nl

Synergistic Catalytic Systems: The use of catalyst combinations, such as mixed metal systems (e.g., bismuth/zinc blends) or metal salts with tertiary amines, can offer synergistic effects, leading to enhanced reaction rates and improved material properties. reaxis.comgoogle.com

Catalysts for Trimerization: The development of selective catalysts for the cyclotrimerization of isocyanates to form isocyanurates is of great interest. tue.nl These structures impart enhanced thermal stability and flame retardancy to polyurethane materials. tue.nl Catalysts for this transformation include potassium acetate, sodium carbonate, and various phosphine (B1218219) compounds. tandfonline.com

Table 2: Comparison of Emerging Catalytic Systems for Isocyanate Reactions
Catalyst ClassExample(s)Target ReactionKey Advantages
Bismuth-based Bismuth Neodecanoate, Bismuth OctoateUrethane (B1682113) FormationLow toxicity, effective alternative to tin catalysts. reaxis.com
Zinc-based Zinc Neodecanoate, Zinc OctoateCrosslinking ReactionsPrimarily active for crosslinking, can be blended with other metals. reaxis.com
Zirconium-based Zirconium Chelates (e.g., ZrAcAc)Urethane FormationHigh selectivity for isocyanate-hydroxyl reaction over isocyanate-water reaction. wernerblank.com
Tertiary Amines 1,4-diazabicyclo[2.2.2]octane (DABCO), N-methylmorpholineUrethane Formation, TrimerizationMetal-free, activity can be tuned by structure. researchgate.nettue.nl

Integration into Multifunctional Advanced Materials

The distinct structure of this compound, featuring a rigid aromatic core and a flexible alkyl chain, makes it an ideal building block for advanced materials. The long heptyloxy group can induce ordered structures like those found in liquid crystals, while the isocyanate group provides a reactive site for polymerization.

Future applications in materials science include:

Liquid Crystals: The incorporation of this molecule into liquid crystal formulations. The heptyloxy chain enhances solubility in nonpolar phases and contributes to the formation of mesophases.

Polyurethanes and Polyureas: Its use as a monofunctional chain terminator or as a modifier in polyurethane and polyurea synthesis. By controlling the end groups of polymer chains, it is possible to precisely tune the final properties of the material, such as solubility, surface energy, and self-assembly behavior.

Functional Polymers for Electronics: The development of functionalized polymers for applications in organic electronics. For example, polymers derived from this isocyanate could be used in photoconductive materials or as host polymers in light-emitting diodes.

Self-Healing Materials: The design of polymers with reversible bonds. The urethane or urea linkages formed from the isocyanate can be engineered to be reversible under certain conditions, enabling the creation of materials with self-healing capabilities.

Development of Phosgene-Free and Sustainable Synthesis Routes

The conventional industrial synthesis of isocyanates relies on the use of highly toxic phosgene (B1210022). rsc.orggoogle.com A significant research effort is directed towards developing safer and more sustainable, phosgene-free synthetic pathways. monash.eduresearchgate.net These alternative methods are crucial for reducing environmental impact and improving process safety.

Key sustainable synthesis strategies being explored include:

Curtius Rearrangement: This method involves the thermal rearrangement of an acyl azide (B81097), which is derived from a carboxylic acid. researchgate.net This route is versatile and can be performed under mild conditions, making it suitable for laboratory and potential industrial-scale synthesis. researchgate.net Recent advances have utilized flow chemistry to safely handle the energetic azide intermediates. acs.org

Reductive Carbonylation: This approach involves the catalytic carbonylation of nitroaromatics or amines. universiteitleiden.nl For example, the reaction of the corresponding nitro compound with carbon monoxide in the presence of a catalyst can directly yield the isocyanate. universiteitleiden.nl

Thermolysis of Carbamates: In this two-step process, an amine is first converted to a carbamate, which is then thermally decomposed (cracked) to yield the isocyanate and an alcohol. researchgate.net This method avoids phosgene entirely and the alcohol co-product can often be recycled.

Reaction of Formamides with Diorganocarbonates: An organic formamide (B127407) can be reacted with a diorganocarbonate, followed by thermolysis of the intermediate to produce the corresponding isocyanate in high yield. google.com

Table 3: Overview of Phosgene-Free Synthesis Routes for Isocyanates
Synthesis RouteStarting MaterialKey TransformationAdvantages
Curtius Rearrangement Carboxylic AcidAcyl azide → IsocyanatePhosgene-free, mild conditions, applicable to renewable feedstocks. researchgate.netacs.org
Reductive Carbonylation Nitro Compound or AmineCatalytic reaction with CODirect conversion, potential for high efficiency. universiteitleiden.nl
Carbamate Thermolysis Amine (via Carbamate)Thermal cracking of carbamateAvoids phosgene, allows for recycling of alcohol byproduct. researchgate.net
From Formamides FormamideReaction with diorganocarbonate and thermolysisHigh yields, avoids phosgene. google.com

Targeted Drug Discovery and Development based on this compound Scaffolds

In medicinal chemistry, molecular scaffolds serve as the core structure for designing new therapeutic agents. nih.gov The this compound molecule presents an attractive scaffold for drug discovery. The isocyanate group acts as a reactive handle to introduce a wide range of functional groups, enabling the creation of large libraries of urea and carbamate derivatives for biological screening.

Key aspects for its use in drug discovery include:

Scaffold Hopping and Library Synthesis: Using the 4-(heptyloxy)phenyl core, medicinal chemists can apply "scaffold hopping" strategies to design new molecules with potentially improved pharmacological profiles compared to existing drugs. nih.gov The reactive isocyanate allows for the facile synthesis of diverse analogs.

Modulation of Physicochemical Properties: The heptyloxy group imparts significant lipophilicity (fat-solubility) to the molecule. This property can enhance a drug candidate's ability to cross cell membranes and improve its pharmacokinetic profile.

Exploration of Biological Targets: Derivatives of 4-hydroxycoumarin, a related structural class, have shown a wide range of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. mdpi.com By analogy, urea and carbamate derivatives synthesized from this compound could be screened against a variety of biological targets to identify new lead compounds for various diseases.

Q & A

Q. What are the established synthesis routes for 4-(Heptyloxy)phenyl isocyanate, and how can their efficiency be evaluated?

  • Methodological Answer : The compound is typically synthesized via reaction of 4-(heptyloxy)aniline with phosgene or its safer alternatives (e.g., triphosgene) under anhydrous conditions. Efficiency is evaluated by monitoring reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) . Post-synthesis, purity is confirmed via nuclear magnetic resonance (NMR) for structural validation and GC for quantifying residual solvents or byproducts. Yield optimization often involves adjusting reaction temperature (e.g., 0–5°C for phosgene reactions) and stoichiometric ratios .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its acute toxicity (H302, H315, H319) and respiratory irritation risks (H335), handling requires:
  • Engineering controls : Use fume hoods with ≥0.5 m/s face velocity to prevent vapor inhalation.
  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent moisture-induced degradation .
  • Spill management : Neutralize with alkaline solutions (e.g., 10% sodium bicarbonate) and collect residues in sealed containers for hazardous waste disposal .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers indicate purity?

  • Methodological Answer :
  • FT-IR : A sharp peak at ~2270 cm⁻¹ confirms the isocyanate (–NCO) group. Absence of broad peaks around 3300 cm⁻¹ (N–H stretch) indicates no hydrolysis to urea derivatives .
  • ¹³C NMR : The carbonyl carbon of the isocyanate group appears at ~120–125 ppm.
  • GC-MS : Retention time consistency and absence of secondary peaks confirm purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize oligomerization during polymer synthesis using this compound?

  • Methodological Answer : Oligomerization is mitigated by:
  • Stoichiometric control : Use a 1:1 molar ratio of isocyanate to hydroxyl/amine-terminated prepolymers.
  • Catalyst selection : Employ tin-based catalysts (e.g., dibutyltin dilaurate) at 0.1–0.5 wt% to accelerate urethane/urea bond formation.
  • Temperature modulation : Maintain reactions at 60–80°C to balance reactivity and side-product formation .
  • In situ monitoring : Use rheometry to track viscosity changes, indicating premature crosslinking .

Q. What strategies resolve contradictory data in thermal stability studies of this compound-derived polymers?

  • Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) may arise from moisture contamination or inconsistent heating rates. To resolve:
  • Standardize sample preparation : Dry polymers under vacuum (≤0.1 mmHg) at 80°C for 24 hours.
  • Cross-validate : Use differential scanning calorimetry (DSC) to correlate glass transition temperatures (Tg) with degradation onset.
  • Control heating rates : Apply 10°C/min in inert atmospheres (N₂ or Ar) to ensure reproducibility .

Q. How does the heptyloxy chain influence the reactivity of this compound compared to shorter-chain analogs (e.g., methoxy or hexyloxy derivatives)?

  • Methodological Answer : The heptyloxy group enhances solubility in nonpolar solvents (e.g., toluene, THF) due to increased hydrophobicity, facilitating reactions in heterogeneous systems. However, steric hindrance from the long chain reduces reaction rates with bulky nucleophiles (e.g., secondary amines). Comparative kinetic studies using UV-Vis spectroscopy (tracking –NCO consumption) reveal rate constants 1.5–2× lower than methoxy analogs .

Q. What advanced analytical approaches assess hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :
  • High-performance liquid chromatography (HPLC) : Quantify urea/byproduct formation after incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
  • Karl Fischer titration : Measure water content in stored samples to correlate moisture exposure with degradation.
  • Accelerated aging studies : Use Arrhenius modeling at elevated temperatures (40–60°C) to predict shelf-life .

Q. How can this compound be utilized in site-specific biomolecule conjugation, and what challenges arise in aqueous environments?

  • Methodological Answer : The isocyanate group reacts selectively with primary amines (e.g., lysine residues) in proteins. Challenges include:
  • Hydrolysis competition : Conduct reactions in anhydrous DMF/DMSO with <0.1% H₂O.
  • pH control : Maintain pH 8–9 using carbonate buffers to enhance nucleophilicity of amine groups.
  • Purification : Remove unreacted isocyanate via size-exclusion chromatography or dialysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.